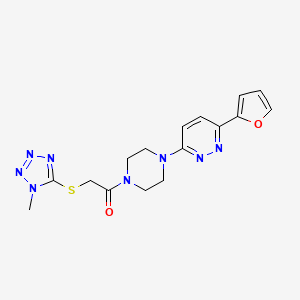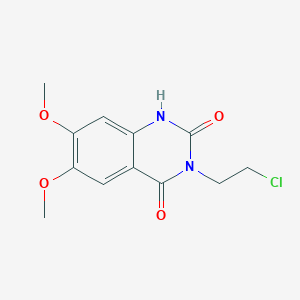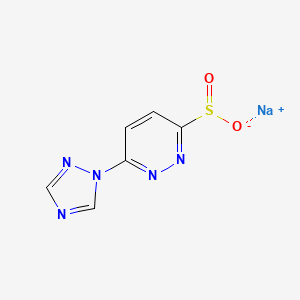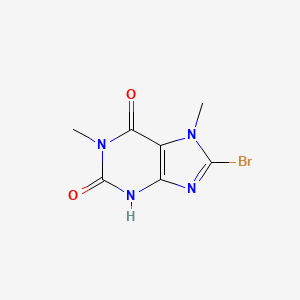
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid is a derivative of thiazole-4-carboxylic acid, which is a core structure in various biologically active compounds. Thiazole derivatives are known for their diverse range of biological activities, including fungicidal and antivirus activities . The specific structure of the compound suggests potential for interaction with biological systems, possibly through hydrogen bonding and other intermolecular interactions, as indicated by studies on similar thiazole derivatives .
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step chemical transformations. For example, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives includes confirming structures through various spectroscopic methods such as IR, NMR, and mass spectrometry . Although the exact synthesis of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid is not detailed in the provided papers, similar compounds are synthesized from starting materials like ethyl esters or anilides of thiazole-2-carboxylic acid, followed by acylation, methylation, and other chemical transformations .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using density functional theory (DFT) and various spectroscopic techniques. Studies on similar compounds, such as 4-methylthiadiazole-5-carboxylic acid, have used DFT to investigate stability, molecular properties, and hydrogen bonding . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives undergo a range of chemical reactions, which can be utilized to synthesize various biologically active compounds. For instance, the synthesis of 2,4-disubstituted thiazoles as potential antitumor agents involves chemical transformations starting from amino-thiazoles . The reactivity of the thiazole ring allows for the introduction of various functional groups, which can significantly alter the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carboxylic acid can affect the compound's acidity and its ability to form hydrogen bonds, which are important for biological interactions . The analysis of these properties is essential for the development of thiazole-based drugs and for understanding their behavior in biological systems.
Scientific Research Applications
Molecular Docking Studies :
- The study by Reddy et al. (2022) focused on the synthesis and molecular docking of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, derived from 1H-indole-2-carboxylic acids. Molecular docking predicted binding interactions with the target protein EGFR, suggesting applications in drug design and discovery (Reddy et al., 2022).
HIV-1 Reverse Transcriptase Inhibition :
- Meleddu et al. (2016) designed and synthesized derivatives including 2,3-dihydro-1,3-thiazol-2-ylidenehydrazin-1-ylidene-2,3-dihydro-1H-indol-2-ones to study their activity on HIV-1 reverse transcriptase. This research indicates potential for developing new treatments for HIV (Meleddu et al., 2016).
Functionalization and Heterocyclization Studies :
- Velikorodov et al. (2016) investigated the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, leading to the creation of 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives. This study highlights the versatility of these compounds in chemical synthesis (Velikorodov et al., 2016).
Synthesis of Heterocyclic γ-Amino Acids :
- Mathieu et al. (2015) reported a short and versatile chemical route to orthogonally protected 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids. These compounds are valuable as mimics of protein secondary structures, indicating potential in peptide and protein engineering (Mathieu et al., 2015).
properties
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-15-5-4-8-6-9(2-3-11(8)15)12-14-10(7-18-12)13(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEIWACWBXDTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)


![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)

![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)

![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)
![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)
![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)

